molecular formula C10H14ClNO4 B6338656 4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride CAS No. 1211459-03-8

4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride

Cat. No.: B6338656
CAS No.: 1211459-03-8
M. Wt: 247.67 g/mol
InChI Key: OQWSRZQTXMVSNF-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an aminoethoxy group and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride typically involves the reaction of 3-methoxybenzoic acid with 2-aminoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethoxy)-3-butenoic acid hydrochloride
  • 4-(2-Aminoethoxy)-3-methoxyphenylacetic acid hydrochloride
  • 4-(2-Aminoethoxy)-3-methoxybenzamide hydrochloride

Uniqueness

4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminoethoxy group and a methoxybenzoic acid moiety allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(2-aminoethoxy)-3-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWSRZQTXMVSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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